molecular formula C9H19NO B13174185 4-Amino-2-cyclopropyl-3,3-dimethylbutan-2-ol

4-Amino-2-cyclopropyl-3,3-dimethylbutan-2-ol

Cat. No.: B13174185
M. Wt: 157.25 g/mol
InChI Key: IUPSPPKHBVAIFX-UHFFFAOYSA-N
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Description

4-Amino-2-cyclopropyl-3,3-dimethylbutan-2-ol is a chemical compound with the molecular formula C₉H₁₉NO and a molecular weight of 157.25 g/mol It is characterized by the presence of an amino group, a cyclopropyl group, and a tertiary alcohol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-cyclopropyl-3,3-dimethylbutan-2-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

    Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a suitable leaving group.

    Formation of the Tertiary Alcohol: The tertiary alcohol can be formed through a Grignard reaction, where a Grignard reagent reacts with a ketone or aldehyde.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-cyclopropyl-3,3-dimethylbutan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The tertiary alcohol group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

4-Amino-2-cyclopropyl-3,3-dimethylbutan-2-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-2-cyclopropyl-3,3-dimethylbutan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the cyclopropyl group can influence the compound’s steric properties. The tertiary alcohol group can participate in various chemical reactions, affecting the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-cyclopropyl-3,3-dimethylbutan-1-ol
  • 4-Amino-2-cyclopropyl-3,3-dimethylpentan-2-ol
  • 4-Amino-2-cyclopropyl-3,3-dimethylhexan-2-ol

Uniqueness

4-Amino-2-cyclopropyl-3,3-dimethylbutan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the cyclopropyl group adds strain to the molecule, influencing its reactivity, while the tertiary alcohol group provides a site for various chemical transformations.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

4-amino-2-cyclopropyl-3,3-dimethylbutan-2-ol

InChI

InChI=1S/C9H19NO/c1-8(2,6-10)9(3,11)7-4-5-7/h7,11H,4-6,10H2,1-3H3

InChI Key

IUPSPPKHBVAIFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C(C)(C1CC1)O

Origin of Product

United States

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